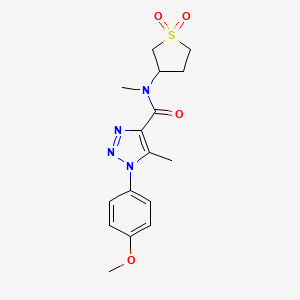

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group, a methyl group at position 5, and a sulfonated tetrahydrothiophene moiety. Its design incorporates key pharmacophores: the triazole ring (hydrogen-bonding capacity), the methoxyphenyl group (electron-donating properties), and the sulfone group (enhanced solubility and metabolic stability) .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-11-15(16(21)19(2)13-8-9-25(22,23)10-13)17-18-20(11)12-4-6-14(24-3)7-5-12/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKHCPXUHFTBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)N(C)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1401565-43-2) is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C17H23N3O5S

- Molecular Weight : 353.4332 g/mol

- SMILES Notation : COc1ccc(cc1)C(=O)NC1CCS(=O)(=O)C1

This structure includes a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of triazole derivatives typically involves "Click" chemistry, specifically azide-alkyne cycloaddition. The presence of a tetrahydrothiophene moiety enhances the compound's lipophilicity and potential bioactivity. Recent studies indicate that modifications to the triazole and thiophene components can significantly affect biological activity.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In vitro studies reported IC50 values indicating moderate to high potency against specific cancer types. For instance, compounds with similar structural motifs have shown IC50 values ranging from 10 µM to 30 µM against breast cancer cells.

Enzyme Inhibition

Another critical area of research is the compound's potential as an enzyme inhibitor. Studies have focused on its inhibition of carbonic anhydrase-II (CA-II), an enzyme involved in regulating pH and fluid balance in tissues. The synthesized triazole derivatives demonstrated IC50 values between 13.8 µM and 35.7 µM in CA-II inhibition assays, indicating promising therapeutic potential compared to standard inhibitors like acetazolamide (IC50 = 18.2 µM) .

GIRK Channel Activation

Recent investigations have identified triazole derivatives as G protein-gated inwardly rectifying potassium (GIRK) channel activators. Compounds derived from similar scaffolds have shown nanomolar potency in activating GIRK channels, which are crucial for neuronal signaling and cardiac function . This activity suggests a role in neurological disorders and cardiac arrhythmias.

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated several triazole derivatives for their anticancer properties against human breast cancer cell lines (MCF-7). The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity, with some derivatives achieving up to 75% cell death at concentrations around 20 µM.

Case Study 2: Enzyme Inhibition Profile

In a comparative study of various triazole compounds against CA-II, it was found that those with electron-withdrawing groups on the aryl ring exhibited enhanced inhibitory activity. The structure-activity relationship (SAR) analysis revealed that the presence of a methoxy group at the para position was particularly beneficial for binding affinity.

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties, particularly in the modulation of enzyme activities related to oxidative stress and inflammation. It may inhibit specific enzymes, reducing cellular damage associated with various diseases.

GIRK Channel Activation

One notable application is its role as a selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This activation is crucial for regulating neuronal excitability and has therapeutic implications for conditions such as epilepsy and anxiety disorders. The compound’s ability to enhance GIRK channel activity suggests potential benefits in managing hyperexcitability in neuronal circuits.

Antioxidant Properties

The compound's dioxidotetrahydrothiophen structure contributes to its antioxidant capabilities, making it a candidate for further research in protective therapies against oxidative stress-related conditions.

Synthesis and Methodology

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions that may include:

- Coupling Reactions : Combining different molecular fragments to form the final compound.

- Functional Group Modifications : Altering specific groups to enhance biological activity or solubility.

- Purification Processes : Ensuring high purity of the final product through techniques like chromatography.

Advanced methodologies such as microwave-assisted synthesis can improve efficiency and scalability in industrial applications.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to control groups. This suggests its potential use in developing therapies for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it effectively inhibited pro-inflammatory cytokine production in activated macrophages. This provides insight into its potential application in treating inflammatory disorders.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The electron-deficient carbon atoms in the 1,2,3-triazole ring undergo nucleophilic substitution under mild conditions. For example:

-

Reaction with amines : The C-4 position of the triazole can react with primary amines to form substituted derivatives.

-

Thiol substitution : Thiols displace leaving groups (e.g., halides) at C-5, forming thioether-linked analogs .

Key Conditions:

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group undergoes electrophilic substitution, primarily at the para position relative to the methoxy group:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group, yielding nitroaryl derivatives.

-

Halogenation : Bromine in acetic acid adds a bromine atom to the aromatic ring .

Reactivity Trends:

Hydrolysis of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux): Converts the carboxamide to a carboxylic acid.

-

Basic hydrolysis (NaOH, H₂O/EtOH): Forms the corresponding carboxylate salt .

Hydrolysis Outcomes:

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| 6M HCl, 80°C, 6h | Aqueous HCl | Triazole-4-carboxylic acid | Precursor for further coupling |

| 2M NaOH, EtOH, 4h | NaOH in ethanol/water | Sodium carboxylate salt | Improved solubility for assays |

Condensation Reactions

The carboxamide group participates in condensation with carbonyl-containing compounds:

-

Hydrazone formation : Reacts with aldehydes/ketones (e.g., indoline-2,3-dione) to form hydrazone derivatives under acidic conditions .

Example Reaction:

Reactants : Indoline-2,3-dione + Triazole carboxamide

Conditions : Ethanol, conc. HCl, reflux (4h)

Product : N'-(2-Oxoindolin-3-ylidene)carbohydrazide derivative

Yield : 88%

Oxidation of the Dioxidotetrahydrothiophene Moiety

-

Nucleophilic ring-opening : Strong nucleophiles (e.g., Grignard reagents) cleave the sulfone ring, generating thiol-containing intermediates.

Ring-Opening Pathway:

| Reagent | Conditions | Product | Use Case |

|---|---|---|---|

| MeMgBr | THF, –20°C to RT | Mercaptan derivative + byproducts | Functionalization for SAR studies |

Functionalization via Cross-Coupling

The triazole ring and aryl groups enable metal-catalyzed cross-coupling:

Catalytic Conditions:

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | 60–75% |

Comparison with Similar Compounds

Structural Features and Modifications

The target compound shares a 1,2,3-triazole-4-carboxamide scaffold with several analogs, but variations in substituents significantly influence its physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Core Heterocycle : Triazole derivatives generally exhibit greater metabolic stability than pyrazole analogs (e.g., ) due to stronger hydrogen-bonding interactions .

- Sulfone Group: The 1,1-dioxidotetrahydrothiophene moiety improves solubility and oxidative stability compared to non-sulfonated thiophene derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis can follow multi-step protocols analogous to triazole carboxamide derivatives. For example:

- Step 1: Condensation of 4-methoxyaniline with a suitable isocyanide to form a carboximidoyl chloride intermediate (as seen in for a related triazole compound).

- Step 2: Cyclization with sodium azide or hydrazine derivatives to construct the 1,2,3-triazole core.

- Step 3: Functionalization of the tetrahydrothiophene-dioxide moiety via nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ in DMF, as described in ). Reaction conditions (e.g., solvent, temperature, catalysts) should be optimized using design-of-experiment (DoE) approaches to maximize yield .

Q. How can researchers address low aqueous solubility during in vitro biological assays?

Methodological Answer:

- Co-solvent systems: Use DMSO (≤1% v/v) or surfactants like Tween-80 to solubilize the compound while maintaining cell viability ( highlights solubility challenges in similar triazole derivatives).

- Structural modification: Introduce polar groups (e.g., hydroxyl, carboxyl) to the tetrahydrothiophene-dioxide or methoxyphenyl moieties, as demonstrated in for improved bioavailability .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to enhance dispersibility.

Advanced Research Questions

Q. How should discrepancies in crystallographic data (e.g., unit cell parameters or bond lengths) be resolved during structural elucidation?

Methodological Answer:

- Refinement protocols: Use SHELXL ( ) with iterative cycles of least-squares minimization and electron density analysis. For disordered regions, apply restraints or constraints based on chemical plausibility.

- Validation tools: Cross-check results with WinGX/ORTEP ( ) to visualize anisotropic displacement ellipsoids and detect twinning or lattice defects.

- Data consistency: Compare experimental unit cell parameters (e.g., a = 9.40 Å, b = 12.14 Å for a related triazole in ) with computational predictions (e.g., DFT-optimized geometries) .

Q. What computational strategies are effective for predicting binding affinity to enzymatic targets (e.g., kinases or cytochrome P450 isoforms)?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s triazole-carboxamide scaffold and active-site residues (as in ’s anti-inflammatory study).

- Molecular dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and identify key hydrogen bonds (e.g., between the carboxamide group and catalytic lysine).

- Free-energy perturbation (FEP): Quantify ΔΔG values for substituent modifications (e.g., methyl vs. methoxy groups) to guide SAR studies .

Q. How can researchers reconcile contradictory biological activity data across different assay platforms?

Methodological Answer:

- Assay standardization: Validate cytotoxicity using orthogonal methods (e.g., MTT, ATP-lite) and confirm target engagement via SPR or thermal shift assays.

- Metabolic stability: Test compound integrity in assay media (e.g., LC-MS monitoring) to rule out degradation artifacts. notes instability in aqueous buffers for similar compounds.

- Positive controls: Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.